Tapentadol hydrochloride

Catalog No.
S548699
CAS No.
175591-09-0
M.F
C14H24ClNO
M. Wt
257.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapentadol hydrochloride

CAS Number

175591-09-0

Product Name

Tapentadol hydrochloride

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

Molecular Formula

C14H24ClNO

Molecular Weight

257.8 g/mol

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1

InChI Key

ZELFLGGRLLOERW-YECZQDJWSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol, Nucynta, tapentadol, tapentadol hydrochloride

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

Analgesic Effects of Tapentadol Hydrochloride

Tapentadol hydrochloride is a centrally acting analgesic medication used to manage moderate to severe pain. Its primary mechanism of action involves mu-opioid receptor (MOR) agonism, similar to traditional opioids. However, tapentadol also exhibits noradrenaline reuptake inhibition (NRI), differentiating it from other opioids []. This dual mechanism is believed to contribute to its analgesic efficacy while potentially reducing some common opioid side effects [].

Studies have demonstrated the effectiveness of tapentadol hydrochloride in treating various pain conditions, including:

  • Post-operative pain: Tapentadol was found to be as effective as oxycodone in managing pain after bunionectomy surgery, with a potentially lower incidence of nausea, dizziness, and constipation [].
  • Chronic pain: Research suggests tapentadol might be beneficial for chronic pain management, including conditions like osteoarthritis and low back pain [, ].
  • Neuropathic pain: Evidence indicates tapentadol's potential role in treating neuropathic pain, which often responds poorly to traditional opioid therapy [].

Tapentadol Hydrochloride in Drug Delivery Systems

Researchers are exploring various drug delivery systems for tapentadol hydrochloride to improve its therapeutic profile. These systems aim to achieve sustained release, targeted delivery, and potentially reduce side effects.

One area of investigation involves floating drug delivery systems. These systems allow the medication to remain buoyant in the stomach, facilitating controlled release and potentially improving absorption [].

Appearance

Solid powder

UNII

71204KII53

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory.;
H361 (98.46%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic pain
Treatment of acute pain

Pharmacology

Tapentadol Hydrochloride is the hydrochloride salt of tapentadol, an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, tapentadol binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. Tapentadol also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard

Health Hazard

Wikipedia

Tapentadol hydrochloride

FDA Medication Guides

Nucynta ER
Tapentadol Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
COLLEGIUM PHARM INC
03/04/2021
Nucynta
Nucynta

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types